molecular formula C12H13N3O2 B2925138 4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-93-8

4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2925138
CAS No.: 339020-93-8
M. Wt: 231.255
InChI Key: SIKCTZOCSDYCFL-UHFFFAOYSA-N
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Description

4-[(4-Methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a benzylidene substituent at the 4-position of the pyrazolone core, with a 4-methoxyanilino group attached. Its molecular formula is C₁₈H₁₇N₃O₂, and it is identified by CAS RN 39143-07-2 . The compound is synthesized via condensation reactions between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and aromatic aldehydes, often catalyzed by diethanolamine or acid hydrazides under reflux conditions in ethanol . Structural confirmation is achieved through FTIR, NMR (¹H, ¹³C), and mass spectrometry .

Pyrazolone derivatives are studied for diverse applications, including liquid crystalline behavior , antimicrobial activity , and as intermediates in heterocyclic chemistry .

Properties

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(16)15-14-8)7-13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZNTHWJQQTYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The structure features a pyrazolone core substituted with a methoxyaniline group, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazolone class exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrazolone derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Many pyrazolone compounds are recognized for their ability to reduce inflammation.
  • Antioxidant Properties : These compounds can scavenge free radicals, providing potential protective effects against oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazolones often inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cellular Receptors : These compounds may bind to specific receptors, modulating cellular responses.
  • Induction of Apoptosis : Some studies suggest that pyrazolone derivatives can trigger programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar pyrazolone compounds:

  • Antimicrobial Activity :
    • A study demonstrated that pyrazolone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating potent effects .
  • Anti-inflammatory Studies :
    • Research has shown that certain pyrazolone derivatives effectively reduced inflammation in animal models. The compounds were tested in vivo for their ability to lower edema and pain response .
  • Antioxidant Activity :
    • In vitro assays indicated that these compounds possess strong antioxidant properties, capable of reducing oxidative stress markers in cellular models .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of COX enzymes
AntioxidantScavenging free radicals

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzylidene Ring

Methoxy vs. Dimethylamino Groups
  • Target Compound: The 4-methoxyanilino group provides electron-donating properties, influencing reactivity and intermolecular interactions.
  • This compound is used in dye chemistry and photophysical studies .
Nitro and Halogen Substituents
  • (4Z)-5-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 727371-28-0) : The nitro group introduces electron-withdrawing effects, reducing electron density and increasing polarity. This modification is linked to enhanced biological activity in antimicrobial screenings .
  • 4-({[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Chlorine atoms improve lipophilicity, aiding membrane penetration in antimicrobial applications .

Fluorinated Derivatives

Fluorine incorporation significantly alters physicochemical properties:

  • (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) : Melting point 132–133°C; fluorinated chains increase thermal stability and resistance to metabolic degradation .
  • (4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one (5) : Dual trifluoromethyl groups enhance hydrophobicity, making it suitable for liquid crystalline applications .

Heterocyclic Hybrids

  • 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(3,4,5-trimethoxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one : The trimethoxybenzylidene group enhances π-π stacking, relevant for material science .

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., acetic acid enhances electrophilicity of the aldehyde).
  • Catalytic base (sodium acetate neutralizes HCl byproducts).
  • Recrystallization from methanol/acetic acid improves purity .

How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Advanced Research Question
Byproducts often arise from incomplete condensation or oxidation. To minimize these:

  • Temperature Control : Prolonged reflux (>6 hours) may degrade sensitive intermediates; monitor via TLC .
  • Stoichiometry : Use a 10% excess of 4-methoxyaniline to drive the reaction to completion .
  • Oxidation Management : Replace harsh oxidants (e.g., CrO₃) with milder agents like IBX (2-iodoxybenzoic acid) to preserve the pyrazole core .

Data Contradiction : Some studies report higher yields with Vilsmeier-Haack formylation , while others favor direct condensation . Resolution lies in substrate-specific steric effects: bulky substituents benefit from stepwise synthesis .

What advanced spectroscopic and crystallographic techniques validate the compound’s structure?

Basic Research Question

  • NMR : 1H^1H NMR confirms the presence of the 4-methoxyanilino group (δ 3.8 ppm for OCH₃) and the pyrazolone NH (δ 10–12 ppm) .
  • X-ray Crystallography : Resolves Z/E isomerism at the methylidene group. For example, the Z-configuration is stabilized by intramolecular hydrogen bonding (N–H⋯O=C) .

Q. Advanced Application :

  • SC-XRD (Single-Crystal X-ray Diffraction) reveals triclinic packing (space group P1P1) with key bond lengths (e.g., C=N: 1.28 Å) critical for computational modeling .

How does substituent variation impact the compound’s electronic properties and bioactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., NO₂ at the phenyl ring): Increase electrophilicity, enhancing antimicrobial activity but reducing solubility .
  • Methoxy Positioning : Para-substitution (vs. meta) improves π-stacking in crystal lattices, influencing melting points .

Q. Methodology :

  • Hammett Analysis : Correlate substituent σ values with reaction rates or bioactivity (e.g., MIC against S. aureus) .
  • DFT Calculations : Predict HOMO/LUMO energies to guide synthetic modifications .

How are contradictions in reported biological activities resolved?

Data Contradiction Analysis
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

  • Assay Variability : Broth microdilution (CLSI guidelines) vs. agar diffusion .
  • Membrane Permeability : Lipophilic derivatives (e.g., with chloro substituents) penetrate Gram-negative outer membranes more effectively .

Q. Resolution Strategy :

  • Standardize testing protocols (e.g., CLSI M07-A10).
  • Use logPP values to rationalize bioactivity trends .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Q. Advanced Methodological Guidance

  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., carbonyl carbon) prone to nucleophilic attack .
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

How can structural analogs be designed to enhance thermal stability?

Q. Advanced Synthesis Strategy

  • Rigidification : Introduce fused rings (e.g., pyrazolo[3,4-c]pyrazoles) to reduce conformational flexibility .
  • Crystallinity : Modify recrystallization solvents (e.g., DMF/EtOH) to promote dense packing .

Q. Analytical Validation :

  • TGA/DSC : Measure decomposition temperatures (TdT_d) to quantify stability improvements .

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